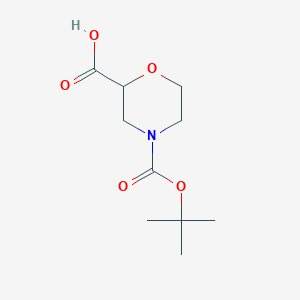

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Description

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2) is a chiral morpholine derivative with the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol . It exists as enantiomers: the (R)-enantiomer (CAS: 884512-77-0) and (S)-enantiomer (CAS: 868689-63-8), both widely used as intermediates in pharmaceutical synthesis, particularly for renin inhibitors and other bioactive molecules .

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWMTRPJZFEWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373164 | |

| Record name | 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189321-66-2 | |

| Record name | 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-morpholine-2-carboxylic acid) is a morpholine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure:

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight: 185.23 g/mol

The compound consists of a morpholine ring substituted at the 4-position with a Boc group and at the 2-position with a carboxylic acid group.

The biological activity of this compound is primarily attributed to its role as a prodrug. The Boc group can be removed in vivo, releasing an active amine that interacts with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects.

Biological Activities

- Enzyme Inhibition:

- Antitumor Activity:

-

CNS Activity:

- Given its structural properties, Boc-morpholine-2-carboxylic acid is being explored for its potential neuroprotective effects. It may serve as a precursor for drugs targeting the central nervous system (CNS), with implications for treating conditions such as Alzheimer's disease and ALS (amyotrophic lateral sclerosis) .

Case Study 1: LRRK2 Kinase Inhibition

A study focused on the inhibition of LRRK2 kinase activity demonstrated that compounds similar to Boc-morpholine-2-carboxylic acid effectively reduced kinase activity associated with neurodegenerative diseases. The results suggested that these compounds could be developed into therapeutic agents for Parkinson's disease .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines revealed that morpholine derivatives exhibited potent inhibitory effects on cell proliferation. For example, one derivative showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer potential .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Morpholine Derivative A | MDA-MB-231 | 0.126 | High |

| Morpholine Derivative B | MCF10A | 2.37 | Low |

Applications in Drug Development

This compound serves as an essential intermediate in the synthesis of complex molecules used in drug development. Its unique chemical structure allows for selective reactions, making it valuable in creating enzyme inhibitors and other therapeutic agents .

Safety and Toxicology

While the compound shows promising biological activities, safety evaluations indicate it is an eye irritant and skin sensitizer. Further toxicological studies are necessary to establish safe dosage levels for clinical applications.

Applications De Recherche Scientifique

Scientific Research Applications

Organic Synthesis

(S)-4-Boc-morpholine-2-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are crucial in the development of pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) protecting group enhances its stability during reactions, making it a valuable building block in synthetic chemistry.

Pharmaceutical Research

This compound is particularly significant in the development of chiral drugs. Its chiral nature allows for the synthesis of bioactive molecules with specific stereochemistry, which is essential for their biological activity. (S)-4-Boc-morpholine-2-carboxylic acid has been utilized in developing potential therapeutic agents targeting various diseases, including neurodegenerative disorders .

Biological Studies

Due to its structural characteristics, this compound is employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a candidate for research into disease mechanisms and potential treatments .

(S)-4-Boc-morpholine-2-carboxylic acid has shown promising biological activities, particularly concerning its interaction with specific kinases:

- LRRK2 Inhibition : Research indicates that this compound can inhibit LRRK2 (Leucine-Rich Repeat Kinase 2), an enzyme linked to neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). This inhibition presents a potential therapeutic pathway for treating these conditions.

- Serine Proteases : Preliminary studies suggest that (S)-4-Boc-morpholine-2-carboxylic acid may also inhibit serine proteases, which play roles in various physiological processes and disease states.

Therapeutic Applications

The therapeutic applications of (S)-4-Boc-morpholine-2-carboxylic acid are primarily focused on neurodegenerative diseases due to its ability to modulate kinase activity:

- Parkinson's Disease : In cellular models, this compound has demonstrated a capacity to significantly reduce LRRK2 activity, suggesting its potential as a treatment option for Parkinson's disease .

- HIV Research : Fragments derived from this compound have been explored for their ability to optimize binding to the HIV capsid protein, which is critical for viral replication. This highlights its potential role in antiviral drug development.

Synthesis Overview

The synthesis of (S)-4-Boc-morpholine-2-carboxylic acid involves several key steps:

| Step | Reaction Type | Conditions |

|---|---|---|

| Protection | Boc protection of amine | Acidic conditions |

| Carboxylation | Nucleophilic substitution | Base-mediated reaction |

| Deprotection | Acidic hydrolysis | HCl or TFA |

The Boc group can be selectively removed under acidic conditions, allowing further functionalization of the molecule for various applications.

Case Studies

Several studies have highlighted the applications and effectiveness of (S)-4-Boc-morpholine-2-carboxylic acid:

- Parkinson's Disease Study : A study demonstrated that treatment with this compound significantly reduced LRRK2 activity in neuronal cell lines, indicating its potential as a therapeutic agent for Parkinson's disease.

- HIV Capsid Optimization : Research focused on optimizing fragments derived from (S)-4-Boc-morpholine-2-carboxylic acid showed enhanced binding affinity to the HIV capsid protein, marking progress toward new antiviral therapies .

Comparaison Avec Des Composés Similaires

Key Features :

- Structure : A morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid at the 2-position .

- Applications : Critical in peptide coupling reactions and as a building block for drug candidates (e.g., compound 26 in ) .

- Safety : Harmful if inhaled, ingested, or in contact with skin; requires handling in sealed containers at 2–8°C .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid and Analogues

*Calculated based on molecular formula C₁₄H₁₈ClNO₃.

Key Comparative Insights:

Structural Differences :

- Morpholine vs. Piperazine/Pyrrolidine : Morpholine’s oxygen atom increases polarity compared to piperazine (two nitrogens) or pyrrolidine (saturated 5-membered ring), influencing solubility and reactivity .

- Enantiomers : The (R)- and (S)-enantiomers exhibit identical physical properties but differ in chiral environments, critical for binding to biological targets .

Functional Applications: Pharmaceutical Intermediates: The parent morpholine derivative and its enantiomers are preferred in drug synthesis (e.g., antihypertensive agents) due to their stereochemical precision . Piperazine/Benzyl Analogues: Piperazine derivatives (e.g., 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid) are used in non-chiral contexts, while benzyl-substituted morpholines serve as hydrochloride salts for enhanced stability .

Safety and Handling :

- The morpholine-based compounds generally require stringent safety protocols due to toxicity, whereas pyrrolidine derivatives are often restricted to lab research .

Méthodes De Préparation

Boc Protection of Morpholine Derivatives

The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under basic conditions and selective deprotection under acidic conditions. For Boc-morpholine-2-carboxylic acid, the synthesis typically begins with the Boc protection of morpholine-2-carboxylic acid or its precursors.

Methodology :

-

Step 1 : Morpholine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction.

-

Step 2 : The reaction mixture is stirred at 0–25°C for 4–12 hours, followed by quenching with aqueous sodium bicarbonate. The Boc-protected intermediate is extracted using ethyl acetate and purified via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Key Data :

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | DCM | 85% |

| Catalyst | DMAP (0.1 eq) | — |

| Temperature | 25°C | — |

Carboxylation Strategies

Introducing the carboxylic acid group at the 2-position of morpholine requires precise control to avoid side reactions. Two primary approaches are documented:

Direct Carboxylation of Morpholine

This method involves the reaction of morpholine with carbon dioxide under high pressure, though yields are often suboptimal due to competing side reactions.

Optimized Protocol :

-

Morpholine (1.0 eq) is dissolved in dry THF and cooled to -78°C.

-

A Grignard reagent (e.g., methyl magnesium bromide) is added dropwise, followed by bubbling CO₂ through the solution for 1 hour.

-

The mixture is warmed to room temperature, acidified with HCl, and extracted to isolate the carboxylic acid.

Challenges :

-

Low regioselectivity (<50% yield).

-

Requires stringent anhydrous conditions.

Hydrolysis of Cyanohydrin Intermediates

A more reliable route involves the hydrolysis of 2-cyano-morpholine derivatives:

-

2-Cyano-morpholine is treated with Boc₂O to protect the amine.

-

The nitrile group is hydrolyzed using concentrated HCl at reflux, followed by neutralization to yield the carboxylic acid.

Advantages :

-

Higher yields (70–80%).

-

Avoids gaseous CO₂ handling.

Stereochemical Control and Enantiomeric Purity

Boc-morpholine-2-carboxylic acid exhibits chirality at the 2- and 4-positions of the morpholine ring. Achieving enantiomeric excess (ee) >99% is critical for pharmaceutical applications.

Chiral Resolution Techniques

-

Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases resolves enantiomers effectively.

-

Recrystallization : Diastereomeric salts formed with chiral amines (e.g., (R)-1-phenylethylamine) are recrystallized from ethanol/water mixtures.

Performance Comparison :

| Method | ee Achieved | Time | Cost |

|---|---|---|---|

| Chiral HPLC | 99.5% | 2 hours | High |

| Recrystallization | 98% | 24 hours | Moderate |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for Boc protection and carboxylation:

-

Boc Protection : A solution of morpholine-2-carboxylic acid and Boc₂O is pumped through a heated reactor (40°C) with a residence time of 10 minutes.

-

Carboxylation : CO₂ is introduced under supercritical conditions (30 MPa, 100°C), achieving near-quantitative conversion.

Advantages :

-

90% yield at kilogram scale.

-

Reduced solvent waste.

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc tert-butyl), δ 3.60–4.20 (m, 6H, morpholine ring).

-

¹³C NMR : δ 155.2 (Boc carbonyl), δ 174.8 (carboxylic acid carbonyl).

-

-

HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity >99%.

Challenges and Mitigation Strategies

Boc Deprotection During Synthesis

The Boc group is labile under acidic conditions, necessitating pH control during carboxylation:

-

Mitigation : Use buffered aqueous phases (pH 7–8) during extractions.

Byproduct Formation

-

Observation : N-Acylation byproducts form when excess Boc₂O is used.

-

Solution : Stoichiometric control (1.05 eq Boc₂O) minimizes side reactions.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid with high enantiomeric purity?

The synthesis typically involves sequential protection of the morpholine ring. A common approach starts with commercially available morpholine derivatives, where the Boc (tert-butoxycarbonyl) group is introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Enantiomeric purity is achieved by using chiral auxiliaries or catalysts during the carboxylation step. For example, (S)-configured derivatives are synthesized via asymmetric hydrogenation or enzymatic resolution . Key Reaction Conditions :

- Boc protection: Boc₂O, DCM, 0°C to room temperature, 12–24 hours.

- Carboxylation: CO₂ gas under high pressure with Pd catalysis or via Grignard reactions.

Q. What purification techniques are most effective for isolating this compound?

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves enantiomeric impurities.

- Recrystallization : Use ethyl acetate/hexane mixtures to remove unreacted Boc precursors.

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous NaHCO₃ for separation from neutral byproducts .

Q. How do protective group strategies (e.g., Boc vs. Fmoc) influence downstream applications in peptide synthesis?

The Boc group is stable under acidic conditions but labile in TFA, making it ideal for solid-phase peptide synthesis (SPPS) where repetitive deprotection is required. In contrast, Fmoc is base-labile and incompatible with Boc-based intermediates. The Boc group’s steric bulk can also hinder coupling efficiency in sterically constrained morpholine systems .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to potential dust inhalation risks.

- Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX resolve ambiguities in the compound’s stereochemistry?

SHELXL refines crystal structures using least-squares algorithms to model electron density maps. For chiral centers, the Flack parameter ( ) or twin refinement () can distinguish enantiomers. For example, simulated intensity data ( ) validated the (S)-configuration in related morpholine derivatives .

Q. What experimental design considerations mitigate racemization during carboxyl group activation?

Q. How should researchers address contradictions in published crystallographic data for Boc-protected morpholines?

Q. What conditions destabilize the Boc group in this compound?

- Acidic Conditions : Rapid cleavage in TFA (>95% deprotection in 1 hour).

- Thermal Stress : Degrades above 150°C, releasing CO₂ and tert-butanol.

- Hydrolytic Stability : Stable in neutral aqueous buffers but hydrolyzes in basic (pH >10) or strongly acidic (pH <2) solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.